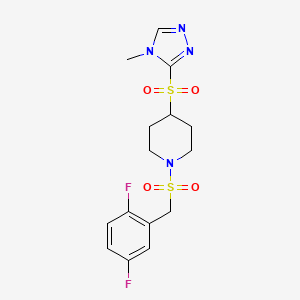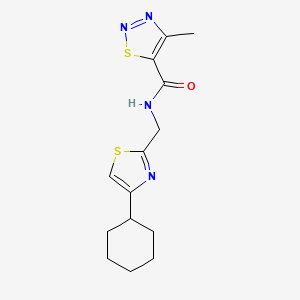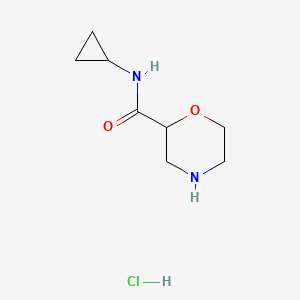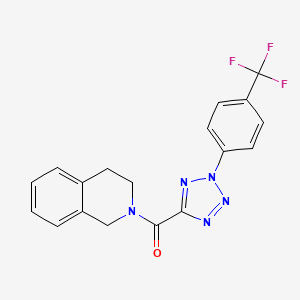![molecular formula C19H19N7O B2487461 1-phenyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1795295-44-1](/img/structure/B2487461.png)
1-phenyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound embodies a class of heterocyclic compounds, which are pivotal in the realm of medicinal chemistry due to their diverse biological activities. The compound’s structural complexity, comprising pyrazole, pyrrol, and triazole rings, suggests potential bioactivity, making it a candidate for further chemical and pharmacological studies.
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves multi-step chemical reactions, including condensation, cyclization, and oxidative processes. For example, Prakash et al. (2011) demonstrated a facile iodine(III)-mediated synthesis of 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines, showcasing the use of hypervalent iodine reagents for the oxidative cyclization of precursors to yield fused heterocyclic 1,2,4-triazoles with significant yields and potent antimicrobial activity (Prakash et al., 2011).
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Compounds with structural similarities to the chemical have been synthesized for their potential biological activities. For instance, a novel series of derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, highlighting the importance of such compounds in the development of new therapeutic agents (Rahmouni et al., 2016). These derivatives include various azole and triazole compounds, indicating the broad interest in these moieties for drug discovery.
Antimicrobial Efficacy
Azole derivatives, including pyrrole and pyrazole compounds, have been synthesized and evaluated for their antimicrobial efficacy. Such studies demonstrate the potential of these compounds to act against a range of bacterial and fungal pathogens, thus contributing to the field of antimicrobial drug discovery (Tumosienė et al., 2009).
Antiviral and Antimicrobial Agents
Research has also focused on the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable antiavian influenza virus activity. This highlights the potential of structurally related compounds in antiviral research and the development of new treatments for viral infections (Hebishy et al., 2020).
Herbicidal Activity
Additionally, derivatives of 1H-pyrazolo[3,4-d]pyrimidines have shown significant herbicidal activity, indicating the agricultural applications of these compounds. Such findings open up avenues for the development of new herbicides with enhanced efficacy and specificity (Li et al., 2008).
Mecanismo De Acción
Target of Action
The compound contains a pyrazole ring and a triazole ring. Pyrazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Triazole derivatives also exhibit a wide range of biological activities. Therefore, the target of action could be one or more enzymes or receptors involved in these biological processes.
Mode of Action
The mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might act as an inhibitor, preventing the enzyme from catalyzing its reaction. If the target is a receptor, the compound might act as an agonist or antagonist, modulating the receptor’s activity .
Biochemical Pathways
The affected pathways would depend on the specific target and mode of action. For example, if the compound acts as an anti-inflammatory agent, it might affect the pathways involved in the production of inflammatory mediators .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of the compound would depend on its chemical structure. For example, the presence of the pyrazole and triazole rings might influence its solubility and therefore its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound acts as an anti-inflammatory agent, it might reduce the production of inflammatory mediators, leading to a reduction in inflammation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Direcciones Futuras
Propiedades
IUPAC Name |
1-phenyl-N-(3-pyrazol-1-ylpropyl)-5-pyrrol-1-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O/c27-18(20-10-6-14-25-15-7-11-21-25)17-19(24-12-4-5-13-24)26(23-22-17)16-8-2-1-3-9-16/h1-5,7-9,11-13,15H,6,10,14H2,(H,20,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGIHWSCSHMSND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCCN3C=CC=N3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate](/img/structure/B2487378.png)

![3-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one oxalate](/img/structure/B2487382.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide](/img/structure/B2487383.png)
![N-(3-methoxypropyl)-5-methyl-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide](/img/structure/B2487384.png)



![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B2487394.png)
![4-[3-(piperidin-4-yl)-1H-pyrazol-5-yl]pyridine dihydrochloride](/img/structure/B2487396.png)
![6-Ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2487397.png)


